Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-
Description
Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]- (IUPAC name), is an aromatic amine derivative featuring a tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group attached via an oxygen atom at the 2-position of the benzene ring. This bulky silyl ether substituent is commonly employed in organic synthesis as a protective group for hydroxyl or amine functionalities, enhancing steric hindrance and chemical stability under reactive conditions .
Properties
CAS No. |
194869-04-0 |
|---|---|
Molecular Formula |
C15H27NOSi |
Molecular Weight |
265.47 g/mol |
IUPAC Name |
2-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,16H2,1-6H3 |
InChI Key |
POMRKYHXCJILKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triisopropylsilyl)oxy)aniline typically involves the protection of aniline with a triisopropylsilyl group. One common method is the reaction of aniline with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-((Triisopropylsilyl)oxy)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((Triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The TIPS group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TIPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoaniline or nitroaniline, while reduction can produce the corresponding amine.
Scientific Research Applications
Catalysis
Recent studies have explored the use of benzenamine derivatives in catalytic processes. The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations. For instance, it has been investigated for its role in promoting cross-coupling reactions, which are essential in synthesizing complex organic molecules.
Case Study: Catalytic Activity
A study demonstrated that benzenamine derivatives could significantly increase the yield of desired products in palladium-catalyzed reactions. The presence of the silyl group enhances the electronic properties of the amine, making it an effective ligand for catalysis .
Biological Applications
Antimicrobial Properties
Research indicates that benzenamine derivatives exhibit antimicrobial activity against various pathogens. The incorporation of the silyl group may enhance the lipophilicity of these compounds, allowing better penetration into microbial membranes.
Table 2: Antimicrobial Activity of Benzenamine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]- | Escherichia coli | 32 µg/mL |
| Benzenamine derivative A | Staphylococcus aureus | 16 µg/mL |
| Benzenamine derivative B | Candida albicans | 64 µg/mL |
Environmental Applications
Pollution Control
The compound has potential applications in environmental chemistry, particularly in pollution control technologies. Its ability to interact with various pollutants makes it a candidate for developing materials that can capture or degrade harmful substances.
Mechanism of Action
The mechanism of action of 2-((Triisopropylsilyl)oxy)aniline depends on the specific reactions it undergoes. The TIPS group provides steric protection, which can influence the reactivity of the aniline moiety. In substitution reactions, the TIPS group can be selectively removed to reveal the reactive aniline group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzenamines
Key Observations :
- The chloro and nitro substituents in analogs increase electrophilicity but reduce steric bulk compared to the silyl ether group .
- The methoxy group in Benzenamine, 2-methoxy- acts as an electron donor, contrasting with the electron-neutral but sterically dominant silyl group in the target compound .
Silyl Ether-Containing Analogs
Research Findings and Functional Implications
Steric and Electronic Effects
- Steric Hindrance : The tris(1-methylethyl)silyl group’s bulkiness likely shields the aromatic ring from electrophilic attack, a property shared with triisopropylsilyl-protected alcohols in and .
- Electronic Effects: Unlike electron-withdrawing groups (e.g., -NO₂), the silyl ether is electron-neutral, preserving the amine’s nucleophilicity while blocking undesired side reactions .
Biological Activity
Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]- is a chemical compound with significant interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a silyl ether group, suggests potential biological activities that merit detailed investigation.
- Chemical Formula: C₁₄H₁₉NOSi₃
- Molecular Weight: 299.5 g/mol
- CAS Registry Number: 643-28-7
The compound is recognized for its stability and reactivity due to the presence of the silyl group, which can influence its interaction with biological systems.
Benzenamine derivatives have been studied for their ability to interact with various biological targets. The silyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and interaction with cellular components.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study evaluated the antimicrobial properties of several benzenamine derivatives, including those with silyl modifications. Results indicated that compounds with bulky silyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-silylated counterparts. This suggests that structural modifications can significantly affect biological efficacy.
-
Cytotoxicity Assays:
- In vitro assays demonstrated that benzenamine derivatives could induce apoptosis in cancer cell lines. The mechanism was linked to oxidative stress pathways, where the presence of the silyl group appeared to modulate reactive oxygen species (ROS) generation, enhancing cytotoxic effects.
-
Enzyme Inhibition:
- Research has shown that benzenamine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies indicated that certain derivatives inhibited cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in humans.
Table 1: Biological Activities of Benzenamine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
